[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol
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Overview
Description
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and a methanol group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a corresponding aldehyde or ketone derivative of the biphenyl compound.
Industrial Production Methods: Industrial production methods for [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The benzyloxy group can undergo reduction to form a benzyl alcohol derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: Due to its unique structural features, [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can serve as a scaffold for the development of new pharmaceutical agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in the target molecules.
Comparison with Similar Compounds
[3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.
[2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)methanol]: This compound has a different substitution pattern on the biphenyl core, which can affect its chemical properties and interactions.
Uniqueness:
Structural Features: The specific positioning of the benzyloxy and methanol groups in [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol provides unique steric and electronic properties, making it distinct from other biphenyl derivatives.
Applications: The combination of these functional groups allows for versatile applications in various fields, from catalysis to drug development.
Properties
Molecular Formula |
C20H18O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[4-(2-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2 |
InChI Key |
FCODFEMGBDRLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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